molecular formula C19H21N3O3S B1230192 N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide

N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide

Cat. No. B1230192
M. Wt: 371.5 g/mol
InChI Key: WXVMMMZUPCYHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide is a sulfonamide.

Scientific Research Applications

Electronic and Biological Interactions

  • Electronic Behavior and Biological Properties : A study investigated the structural parameter, electron behavior, wave function, and biological properties of a compound similar to N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide. It used Gaussian 16 W DFT tool to examine these properties in polar aprotic liquids, determining geometrical properties, electron localization functions, and intermolecular interaction analysis. This research is crucial in understanding the compound's reactivity and potential biological applications (Bharathy et al., 2021).

Agricultural Applications

  • Chilling Stress in Plants : An earlier study found that a compound with a similar structure, mefluidide, can protect chilling-sensitive plants like cucumber and corn from chilling injury. This suggests potential agricultural applications of related compounds in protecting crops from temperature stresses (Tseng & Li, 1984).

Antimicrobial Properties

  • Heterocyclic Derivatives and Antimicrobial Activity : Research on the synthesis of heterocycles incorporating a sulfamoyl moiety, closely related to the structure of N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide, revealed significant in vitro antibacterial and antifungal activities. These findings highlight the potential use of this compound and its derivatives as antimicrobial agents (Darwish et al., 2014).

Chemical Synthesis and Structure

  • Synthesis and Characterization : A study focused on the synthesis and characterization of new metallophthalocyanines with four phenoxyacetamide units, including a similar compound, showed increased solubility compared to unsubstituted phthalocyanines. This research is significant in the field of chemical synthesis and may have implications for the development of new materials or chemicals (Ağırtaş & İzgi, 2009).

Plant Growth Regulation

  • Growth and Heading in Wheat : Mefluidide, a compound structurally similar to the one , was shown to suppress seedhead formation in wheat, indicating potential uses in plant growth regulation and agricultural management (Undersander, 1986).

properties

Product Name

N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[4-[(1,2-dimethylindol-5-yl)methylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C19H21N3O3S/c1-13-10-16-11-15(4-9-19(16)22(13)3)12-20-26(24,25)18-7-5-17(6-8-18)21-14(2)23/h4-11,20H,12H2,1-3H3,(H,21,23)

InChI Key

WXVMMMZUPCYHGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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